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Compound of Interest

Compound Name: Tirfipiravir

Cat. No.: B15361990 Get Quote

Note on Compound Name: Information regarding "Tirfipiravir" is limited in publicly available

scientific literature. The following application notes and protocols have been developed based

on data for "Favipiravir" (also known as T-705), a structurally and functionally similar antiviral

agent.[1][2][3][4] Researchers should validate these protocols for Tirfipiravir specifically.

Introduction
Tirfipiravir is a novel antiviral agent with potential activity against a broad range of RNA

viruses, including influenza viruses and coronaviruses. As a nucleoside analog, its mechanism

of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an

enzyme essential for viral replication.[1][2][3][4][5] This document provides detailed guidelines

for the preparation and formulation of Tirfipiravir for use in preclinical research settings,

including both in vitro and in vivo studies.

Mechanism of Action: Inhibition of Viral RdRp
Tirfipiravir is a prodrug that requires intracellular conversion to its active form, Tirfipiravir-
ribofuranosyl-5'-triphosphate (Tirfipiravir-RTP).[1][2][3] This active metabolite mimics purine

nucleosides and is incorporated into the nascent viral RNA strand by the RdRp.[1] This

incorporation can lead to two primary antiviral effects:

Chain Termination: The presence of Tirfipiravir-RTP in the growing RNA chain can halt

further elongation, effectively terminating viral genome replication.[1]
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Lethal Mutagenesis: The incorporation of Tirfipiravir-RTP can introduce mutations into the

viral genome at a high frequency.[6][7][8][9][10] This accumulation of errors, known as lethal

mutagenesis, results in non-viable viral progeny.[6][7][8][9]
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Mechanism of action of Tirfipiravir.
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Physicochemical Properties and Solubility
Understanding the solubility of Tirfipiravir is critical for preparing appropriate formulations for

preclinical studies.

Property Data

Molecular Formula C₅H₄FN₃O₂

Molecular Weight 157.1 g/mol

Appearance White to light yellow powder

Solubility

Organic Solvents:- DMSO: ~30 mg/mL[11][12]-

Ethanol: Soluble[13]- Dimethylformamide

(DMF): Soluble[13]Aqueous Solvents:- Water:

Sparingly soluble[13]- PBS: Solubility can be

enhanced with co-solvents[14]

pKa 5.1 (weak acid)[15]

Formulation Protocols for Preclinical Studies
For in vitro assays, Tirfipiravir is typically dissolved in an organic solvent to create a high-

concentration stock solution, which is then further diluted in cell culture media.

Materials:

Tirfipiravir powder

Dimethyl sulfoxide (DMSO), sterile

Sterile microcentrifuge tubes

Vortex mixer

Protocol:

Weigh the desired amount of Tirfipiravir powder in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-30

mg/mL. For example, to prepare a 10 mM stock solution, reconstitute 2 mg of Tirfipiravir in
1.27 mL of DMSO.[11]

Vortex the solution until the powder is completely dissolved.

Store the stock solution in aliquots at -20°C for up to 3 months to prevent degradation from

repeated freeze-thaw cycles.[11]

When preparing working concentrations for cell-based assays, dilute the stock solution in the

appropriate cell culture medium. Ensure the final concentration of DMSO in the culture

medium is non-toxic to the cells (typically ≤ 0.5%).

For oral administration in animal models such as mice or hamsters, Tirfipiravir can be

formulated as a suspension or a solution.[16][17]

Example Formulation (Suspension):

This formulation is suitable for delivering a specific dose of Tirfipiravir via oral gavage.

Materials:

Tirfipiravir powder

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

Mortar and pestle or homogenizer

Sterile tubes

Protocol:

Calculate the required amount of Tirfipiravir based on the desired dosage (e.g., 100 mg/kg)

and the number and weight of the animals.

Weigh the calculated amount of Tirfipiravir powder.

Prepare the 0.5% CMC vehicle by dissolving carboxymethylcellulose in sterile water.
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Levigate the Tirfipiravir powder with a small amount of the vehicle to form a smooth paste.

Gradually add the remaining vehicle while continuously mixing to create a homogenous

suspension at the desired final concentration.

Store the suspension at 4°C and use within a validated stability period. Shake well before

each administration.

Example Formulation (Solution for Higher Doses):

For higher concentrations that may be difficult to achieve in a simple suspension, a more

complex vehicle can be used.

Materials:

Tirfipiravir powder

DMSO

PEG300

Tween80

Sterile water

Protocol (for a 1.55 mg/mL solution):[18]

Prepare a stock solution of Tirfipiravir in DMSO (e.g., 31 mg/mL).

For a 1 mL final volume, mix 50 µL of the Tirfipiravir DMSO stock with 400 µL of PEG300.

Add 50 µL of Tween80 to the mixture and mix until clear.

Add 500 µL of sterile water to bring the final volume to 1 mL.

This solution should be prepared fresh for immediate use.[18]
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In Vitro Antiviral Efficacy Protocol: Plaque
Reduction Assay
This protocol outlines a standard method for determining the half-maximal effective

concentration (EC₅₀) of Tirfipiravir against a virus of interest.
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Workflow for an in vitro plaque reduction assay.
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Materials:

Confluent monolayers of a suitable host cell line (e.g., MDCK for influenza, Vero E6 for

SARS-CoV-2) in 6-well or 12-well plates.[19][20]

Virus stock with a known titer (plaque-forming units per mL, PFU/mL).

Tirfipiravir stock solution (e.g., 10 mM in DMSO).

Cell culture medium (e.g., DMEM) with and without serum.

Trypsin (for certain viruses like influenza).[20]

Semi-solid overlay medium (e.g., 2x culture medium mixed 1:1 with 1.2% agar).

Fixative solution (e.g., 10% formaldehyde in PBS).

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Protocol:

Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the

day of the experiment.

Drug Dilution: Prepare a series of 2-fold dilutions of the Tirfipiravir stock solution in serum-

free culture medium to cover a range of concentrations (e.g., 0.1 µM to 100 µM).

Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect

the cells with the virus at a multiplicity of infection (MOI) that will produce a countable

number of plaques (e.g., 100 PFU/well). Incubate for 1 hour at 37°C to allow for viral

adsorption.[19]

Treatment: After the adsorption period, remove the virus inoculum and wash the cells with

PBS. Add the prepared Tirfipiravir dilutions to the respective wells. Include a "no drug"

control (vehicle only) and a "no virus" control.

Overlay: Add an equal volume of the semi-solid overlay medium to each well. Allow the

overlay to solidify at room temperature.
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Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible

plaques are formed in the "no drug" control wells.

Staining and Analysis:

Fix the cells by adding the fixative solution and incubating for at least 30 minutes.

Remove the agar overlay and the fixative.

Stain the cell monolayers with crystal violet solution for 15-20 minutes.

Gently wash the plates with water and allow them to dry.

Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque inhibition for each Tirfipiravir
concentration relative to the "no drug" control. Plot the percentage of inhibition against the

drug concentration and determine the EC₅₀ value using non-linear regression analysis.

Quantitative Data Summary
The following tables summarize key quantitative data for Favipiravir, which can serve as a

starting point for studies with Tirfipiravir.

Table 1: In Vitro Antiviral Activity of Favipiravir

Virus Cell Line Assay Type EC₅₀ (µM) Reference

Influenza A

(H1N1)
MDCK

Plaque

Reduction
0.19 - 22.48 [19]

Influenza B MDCK
Plaque

Reduction
0.25 - 0.57 [18]

Influenza C MDCK
Plaque

Reduction
0.19 - 0.36 [18]

SARS-CoV-2 Vero E6 Antiviral Activity ~12.7 (2 mg/mL) [14]
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Table 2: In Vivo Dosage Regimens for Favipiravir

Animal
Model

Virus
Route of
Administrat
ion

Dosage
Regimen

Outcome Reference

Mouse Influenza Oral
100

mg/kg/day

Reduced

pulmonary

viral load

[21]

Hamster Hantavirus Oral
100 mg/kg,

twice daily

Significantly

reduced viral

and antigen

load

[16]

Hamster SARS-CoV-2 Oral

~700-1400

mg/kg/day

(TID)

Reduced viral

replication in

the lungs

[17]

Conclusion
These application notes provide a comprehensive guide for the formulation and preclinical

evaluation of Tirfipiravir, based on the well-established data for the analogous compound,

Favipiravir. Researchers should use this information as a foundation for developing and

validating their specific experimental protocols. Careful consideration of the compound's

physicochemical properties is essential for successful formulation and obtaining reliable results

in both in vitro and in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15361990#tirfipiravir-formulation-for-preclinical-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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